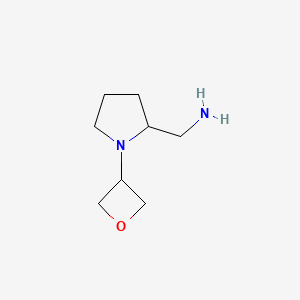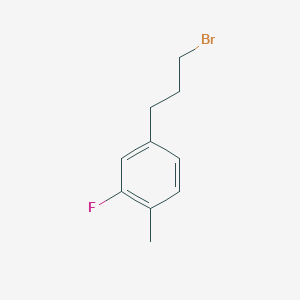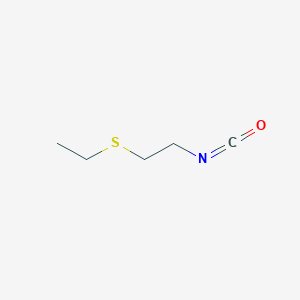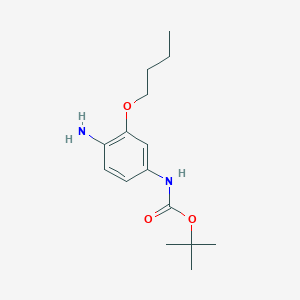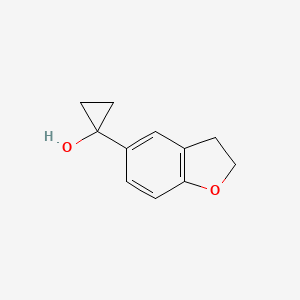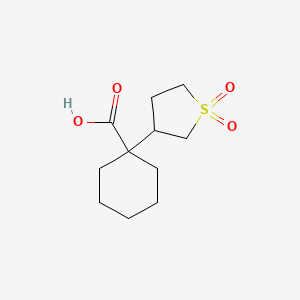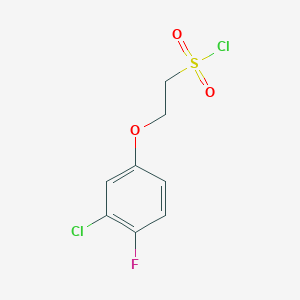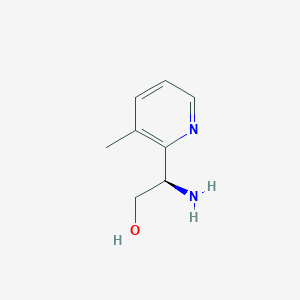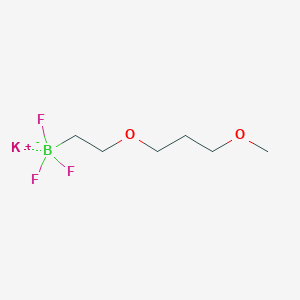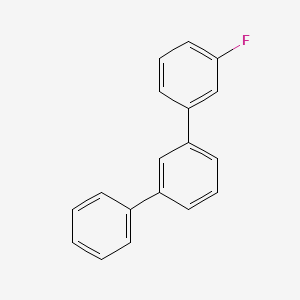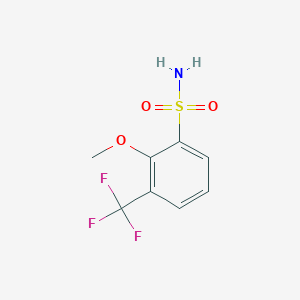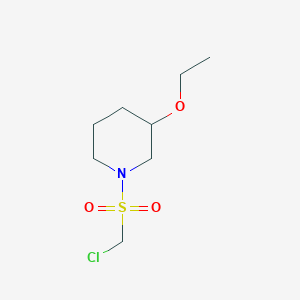
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to a piperidine ring substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine typically involves the reaction of 3-ethoxypiperidine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives or other reduced products.
Applications De Recherche Scientifique
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound may be explored for its potential pharmacological properties and used in the development of new drugs.
Biological Studies: It can be used as a probe to study biological processes involving sulfonyl compounds.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The piperidine ring provides structural stability and may contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl phenyl sulfone
- 1-(Chloromethylsulfonyl)benzene
- Phenyl chloromethyl sulfone
Uniqueness
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine is unique due to the presence of the ethoxy-substituted piperidine ring, which distinguishes it from other similar compounds. This structural feature may impart specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H16ClNO3S |
|---|---|
Poids moléculaire |
241.74 g/mol |
Nom IUPAC |
1-(chloromethylsulfonyl)-3-ethoxypiperidine |
InChI |
InChI=1S/C8H16ClNO3S/c1-2-13-8-4-3-5-10(6-8)14(11,12)7-9/h8H,2-7H2,1H3 |
Clé InChI |
BHJFKFUHTVIDOB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCCN(C1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


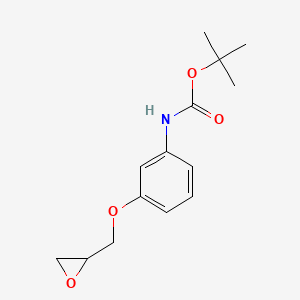
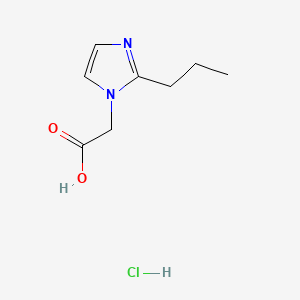
![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
